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Compound of Interest

Compound Name: Lasmiditan

Cat. No.: B1674530 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the impact of hepatic and renal impairment

on the pharmacokinetics of Lasmiditan. The following troubleshooting guides and frequently

asked questions (FAQs) are designed to address specific issues that may arise during

experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of Lasmiditan?

A1: Severe renal impairment (eGFR < 30 mL/min/1.73 m²) has a minimal impact on

Lasmiditan pharmacokinetics. Studies have shown that in this patient population, the

maximum plasma concentration (Cmax) and the total drug exposure (AUC) are slightly higher,

by 13% and 18% respectively, compared to individuals with normal renal function.[1][2] These

differences are not considered clinically significant, and therefore, no dose adjustment is

typically required for patients with any degree of renal impairment.[3][4] While Lasmiditan itself

is not significantly affected, the exposure to its inactive metabolites (M8, (S,R)-M18, and M7) is

increased in patients with severe renal impairment.[1][5]

Q2: Is a dose adjustment for Lasmiditan necessary for patients with hepatic impairment?
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A2: For patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic

impairment, no dose adjustment is necessary.[2][4] In individuals with mild hepatic impairment,

the Cmax and AUC of Lasmiditan are increased by 19% and 11%, respectively.[1][2] In those

with moderate hepatic impairment, the Cmax and AUC are increased by 33% and 35%,

respectively.[1][2] These changes are not considered clinically significant.[1] However,

Lasmiditan has not been studied in patients with severe hepatic impairment (Child-Pugh Class

C) and is therefore not recommended for use in this population.[1][2]

Q3: What is the primary elimination pathway for Lasmiditan, and how does this influence the

impact of renal and hepatic impairment?

A3: Lasmiditan is primarily eliminated through metabolism, with the main pathway being

ketone reduction.[1] This metabolism is carried out by non-cytochrome P450 (CYP) enzymes

both hepatically and extrahepatically.[1] Renal excretion of the unchanged drug is a minor

pathway.[1] This metabolic profile explains why renal impairment has a limited effect on the

pharmacokinetics of the parent drug. While hepatic metabolism is important, the impact of mild

to moderate impairment is not clinically significant.

Q4: Are there any concerns regarding the metabolites of Lasmiditan in patients with renal or

hepatic impairment?

A4: The metabolites of Lasmiditan are considered inactive.[1] In patients with severe renal

impairment, the Cmax and AUC for the major metabolite M8 were 1.2-fold and 2.5-fold greater,

respectively.[1][5] For the metabolite (S,R)-M18, they were 1.4-fold and 2.6-fold greater, and for

M7, they were 1.2-fold and 1.7-fold greater.[1][5] Due to the intermittent dosing nature of

Lasmiditan for acute migraine treatment, this increased exposure to inactive metabolites is not

considered clinically relevant.[1] The impact of hepatic impairment on metabolite exposure has

not been as extensively detailed in the provided search results.
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Issue/Observation Potential Cause Recommended Action

Unexpectedly high Lasmiditan

plasma concentrations in a

subject with renal impairment.

While studies show minimal

impact, individual variability

can exist. Concomitant

medication use could also play

a role.

Verify the degree of renal

impairment. Review

concomitant medications for

potential P-gp inhibitors, as

Lasmiditan is a P-gp substrate

in vitro.[1] Although Lasmiditan

is a BCS Class I drug and

unlikely to be significantly

affected by P-gp inhibitors, this

interaction should be

considered.[1][5]

Designing a clinical trial for

Lasmiditan in a population with

hepatic impairment.

Lack of data in severe hepatic

impairment (Child-Pugh Class

C) presents a challenge.

Studies in severe hepatic

impairment are not

recommended as the drug's

safety and pharmacokinetics

are unknown in this population.

[1][2] Focus study design on

mild and moderate impairment

if further characterization is

needed.

Interpreting elevated

metabolite levels in a renal

impairment study.

This is an expected finding due

to the renal excretion of

metabolites.

Focus the primary

pharmacokinetic analysis on

the parent drug, Lasmiditan.

The clinical significance of

elevated inactive metabolite

levels is considered low.[1]

Data Presentation
Table 1: Impact of Renal Impairment on Lasmiditan Pharmacokinetics
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Population Change in Cmax Change in AUC Dose Adjustment

Severe Renal

Impairment (eGFR <

30 mL/min/1.73 m²)

▲ 13%[1][2] ▲ 18%[1][2] Not Required[3]

Table 2: Impact of Hepatic Impairment on Lasmiditan Pharmacokinetics

Population Change in Cmax Change in AUC Dose Adjustment

Mild Hepatic

Impairment (Child-

Pugh Class A)

▲ 19%[1][2] ▲ 11%[1][2] Not Required[2][4]

Moderate Hepatic

Impairment (Child-

Pugh Class B)

▲ 33%[1][2] ▲ 35%[1][2] Not Required[2][4]

Severe Hepatic

Impairment (Child-

Pugh Class C)

Not Studied Not Studied
Not Recommended[1]

[2]

Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of Oral Lasmiditan in Participants with Renal

Impairment

This protocol is based on the design of clinical trial NCT02963654.[6]

Study Design: Multi-center, open-label, non-randomized, parallel-group, adaptive, single-

dose study.

Participant Groups:

Group 1: Healthy participants with normal renal function (eGFR ≥ 90 mL/min/1.73m²).

Group 2: Participants with severe renal impairment (eGFR < 30 mL/min/1.73m²).
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Adaptive Design Note: Based on the pharmacokinetic and safety results from the severe

impairment group, cohorts with mild (eGFR 60-89 mL/min/1.73m²) and moderate (eGFR

30-59 mL/min/1.73m²) renal impairment may be enrolled.

Dosing: A single oral dose of Lasmiditan.

Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points post-

dose to determine the plasma concentrations of Lasmiditan and its metabolites.

Key Pharmacokinetic Parameters Measured:

Maximum observed plasma concentration (Cmax).

Area Under the Concentration Versus Time Curve (AUC) from time zero to the last

measurable concentration (AUC[0-tlast]).

Area Under the Concentration Versus Time Curve (AUC) from time zero to infinity (AUC[0-

inf]).

Safety Monitoring: Assessment of adverse events, vital signs, and other safety parameters

throughout the study.

Protocol: Single-Dose Pharmacokinetic Study of Oral Lasmiditan in Participants with Hepatic

Impairment

This protocol is based on the design of clinical trial NCT03040479.[7]

Study Design: Open-label, non-randomized, parallel-group, single-dose study.

Participant Groups:

Participants with mild hepatic impairment (Child-Pugh Class A).

Participants with moderate hepatic impairment (Child-Pugh Class B).

A control group of participants with normal hepatic function.

Dosing: A single oral dose of Lasmiditan.
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Staggered Enrollment: To ensure safety, participants with mild hepatic impairment are

typically enrolled and monitored before proceeding with the enrollment of the moderate

impairment group.

Pharmacokinetic Sampling: Serial blood samples are collected to characterize the

pharmacokinetic profile of Lasmiditan.

Key Pharmacokinetic Parameters Measured: Cmax, AUC[0-tlast], and AUC[0-inf].

Safety Monitoring: Close monitoring for any adverse events, with particular attention to any

signs of worsening hepatic function.
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Caption: Impact of Hepatic Impairment on Lasmiditan Pharmacokinetics.
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Caption: Impact of Renal Impairment on Lasmiditan Pharmacokinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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